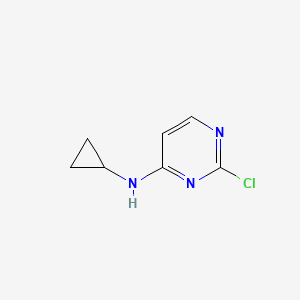

2-chloro-N-cyclopropylpyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-7-9-4-3-6(11-7)10-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKDIJOOBWRXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624605 | |

| Record name | 2-Chloro-N-cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945895-52-3 | |

| Record name | 2-Chloro-N-cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(cyclopropylamino)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-cyclopropylpyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-cyclopropylpyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom, a cyclopropylamino group. This molecule is of significant interest to the medicinal chemistry community, serving as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the chloro and cyclopropylamino functionalities allows for a range of chemical modifications, making it a valuable scaffold in the design of novel drug candidates. The pyrimidine core is a common motif in numerous biologically active compounds, and the addition of the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.

Physicochemical Properties

| Property | Value (Estimated) | Source/Method |

| Molecular Formula | C₇H₈ClN₃ | Calculated |

| Molecular Weight | 169.61 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Melting Point | >150 °C (Decomposition may occur) | Estimated based on related structures |

| Boiling Point | Not available (likely to decompose) | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Inferred from structural features |

| pKa | ~4-5 (for the pyrimidine nitrogen) | Estimated |

Spectral Analysis

Detailed experimental spectral data for this compound is not widely published. However, based on its structure, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, typically 0.5-1.0 ppm), the N-H proton (a broad singlet), and the pyrimidine ring protons (in the aromatic region, likely between 6.0 and 8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons (at high field), and the pyrimidine ring carbons (in the aromatic region). The carbon attached to the chlorine atom would be deshielded.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the cyclopropyl and aromatic rings, and C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a chlorine atom.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes, typically starting from commercially available pyrimidine precursors. A common approach involves the nucleophilic substitution of a dichloro- or trichloropyrimidine with cyclopropylamine.

A plausible synthetic pathway is outlined below:

Caption: Role of this compound as a key intermediate.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or acetonitrile) is added a base (e.g., triethylamine or diisopropylethylamine, 1.1 eq).

-

Cyclopropylamine (1.0-1.2 eq) is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired this compound.

General Procedure for Suzuki Coupling:

-

To a reaction vessel containing this compound (1.0 eq), the desired boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added a suitable solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).

-

The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography to yield the desired coupled product.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its unique combination of a reactive chloro-pyrimidine core and a metabolically stable cyclopropylamino group makes it an attractive starting material for drug discovery programs targeting various diseases. The synthetic accessibility and the diverse reactivity of this compound ensure its continued importance in the field of medicinal chemistry.

References

-

Dana Bioscience. 2-Chloro-N-(cyclopropylmethyl)pyridin-4-amine 250mg. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]

-

Cloudinary. Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses Table 1. 1H and 13C. [Link]

-

PubChem. 2-Chloro-4-cyclopropylpyridine. [Link]

-

PubChem. 2-Chloropyridin-4-amine. [Link]

-

PubChem. 2-Chloro-5-methylpyridin-4-amine. [Link]

-

PubChem. 2-Chloro-N-methylpyrimidin-4-amine. [Link]

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 969542. [Link]

-

PubChem. 2-Chloro-5-fluoropyrimidin-4-amine. [Link]

- Google Patents.

-

Callingham, M., Blum, F., & Pave, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. The Journal of Organic Chemistry, 80(19), 9833-9839. [Link]

-

van Albada, G. A., Ghazzali, M., Al-Farhan, K., & Reedijk, J. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o302. [Link]

-

ChemRxiv. Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. [Link]

- Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 199-223. [Link]

-

Magnetic Resonance in Chemistry. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

-

SpectraBase. 2-Chloro-N-cycloheptylpropanamide - Optional[13C NMR] - Chemical Shifts. [Link]

An In-Depth Technical Guide to 2-Chloro-N-cyclopropylpyrimidin-4-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as foundational elements in the design of novel therapeutics. 2-Chloro-N-cyclopropylpyrimidin-4-amine, identified by its CAS Number 945895-52-3 , is a prime example of such a privileged structure.[1] Its formal IUPAC name is This compound . This heterocyclic compound masterfully combines the chemical reactivity of a chloropyrimidine ring with the unique conformational and electronic properties of a cyclopropylamine moiety. This technical guide serves as a comprehensive resource for researchers, offering in-depth insights into its synthesis, characterization, and critical applications, particularly as a versatile intermediate in the development of targeted therapies.

The significance of this compound lies in its utility as a versatile building block for constructing complex molecules with therapeutic potential, especially in the realm of oncology and inflammatory diseases.[2][3] The pyrimidine core is a well-established pharmacophore that can mimic the hinge-binding motif of ATP in the active site of kinases, while the chloro-substituent provides a reactive handle for further synthetic modifications.

Core Molecular Attributes

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 945895-52-3 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₈ClN₃ | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Density | 1.454 g/cm³ | [1] |

Synthesis and Mechanistic Insights: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the differential reactivity of the chlorine atoms on a di-substituted pyrimidine precursor.

Rationale for Synthetic Strategy

The chosen synthetic route, reacting 2,4-dichloropyrimidine with cyclopropylamine, is predicated on the higher reactivity of the chlorine atom at the C4 position of the pyrimidine ring towards nucleophilic attack compared to the C2 position. This regioselectivity is a well-documented phenomenon in pyrimidine chemistry and is crucial for achieving a high yield of the desired product while minimizing the formation of the isomeric 4-chloro-N-cyclopropylpyrimidin-2-amine and di-substituted byproducts.[3]

Detailed Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2,4-Dichloropyrimidine

-

Cyclopropylamine

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents) followed by the slow, dropwise addition of cyclopropylamine (1.05 equivalents). The use of a slight excess of cyclopropylamine and a base is critical to drive the reaction to completion and neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,4-dichloropyrimidine) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is then purified by flash column chromatography on silica gel to yield this compound as a pure solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring, the cyclopropyl group, and the amine proton. The chemical shifts and coupling patterns would be characteristic of the specific electronic environment of each proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The chemical shifts will be indicative of the carbon's hybridization and its proximity to electronegative atoms like chlorine and nitrogen.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C-N bonds of the amine, as well as vibrations associated with the pyrimidine and cyclopropyl rings.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound is as a pivotal intermediate in the synthesis of kinase inhibitors.[2][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Scaffold for Kinase Inhibitors

The 2-aminopyrimidine scaffold, which can be readily accessed from this compound, is a common feature in many clinically approved and investigational kinase inhibitors.[2] This is because the nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

The general strategy involves a subsequent reaction at the C2 position, displacing the chloro group with another amine-containing fragment. This modular approach allows for the rapid synthesis of large libraries of compounds for screening against various kinase targets.

Caption: General scheme for the synthesis of kinase inhibitors.

Targeted Kinase Families

Derivatives synthesized from this compound have shown promise as inhibitors of several important kinase families implicated in cancer:

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several Aurora kinase inhibitors incorporating the 2-aminopyrimidine scaffold are in clinical development.[2][4]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibitors of EGFR are a cornerstone of targeted cancer therapy.[5]

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and some cancers. JAK inhibitors are an important class of therapeutics.[6]

Conclusion and Future Perspectives

This compound stands out as a high-value building block in medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its chloro-substituent, provides a robust platform for the development of novel kinase inhibitors and other targeted therapies. As the demand for more selective and potent drugs continues to grow, the strategic application of such privileged scaffolds will undoubtedly play an increasingly important role in the future of drug discovery. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable molecule in their quest for the next generation of innovative medicines.

References

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

-

2,4-Dichloropyrimidine. ResearchGate. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

-

Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

-

1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ScienceDirect. Available at: [Link]

- CN104974085A - Preparation method of 2-chloro-4-aminopyridine. Google Patents.

- US5525724A - Process for the preparation of chloropyrimidines. Google Patents.

-

Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl). PubMed. Available at: [Link]

-

The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. NIH. Available at: [Link]

-

Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. PubMed. Available at: [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

-

Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. PubMed. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

- US11059823B2 - Small molecule inhibitors of the JAK family of kinases. Google Patents.

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Available at: [Link]

-

7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. MDPI. Available at: [Link]

- US9475799B1 - Synthesis of Raltegravir. Google Patents.

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

-

(PDF) 2,4-Dichloropyrimidine. ResearchGate. Available at: [Link]

-

EGFR inhibitor | C21H18F3N5O | CID 9549299. PubChem. Available at: [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. Available at: [Link]

-

2-Chloro-N-cycloheptylpropanamide - Optional[13C NMR]. SpectraBase. Available at: [Link]

- US20170283421A1 - Substituted n-(pyrrolidine-3-yl)-7h-pyrrolo[2,3-d]pyrimidine-4-amine as janus kinase inhibitor. Google Patents.

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link]

Sources

- 1. canbipharm.com [canbipharm.com]

- 2. mdpi.com [mdpi.com]

- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-chloro-N-cyclopropylpyrimidin-4-amine: A Keystone Intermediate in Modern Drug Discovery

This guide provides an in-depth exploration of 2-chloro-N-cyclopropylpyrimidin-4-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, molecular properties, synthesis, and reactivity, with a particular focus on its strategic application in the design of targeted therapeutics, such as kinase inhibitors. This document is intended to serve as a practical resource, blending theoretical principles with actionable insights to empower your research endeavors.

Foundational Knowledge: Structure and Physicochemical Properties

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are central to the structure of nucleobases and numerous pharmaceuticals. Its defining features are a chlorine atom at the 2-position of the pyrimidine ring and a cyclopropylamino group at the 4-position.

The IUPAC name for this compound is This compound . Its chemical structure is depicted below:

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃ | |

| Molecular Weight | 169.61 g/mol | |

| Monoisotopic Mass | 169.04068 Da | |

| SMILES | C1CC1NC2=NC(=NC=C2)Cl | |

| InChIKey | GMKDIJOOBWRXFY-UHFFFAOYSA-N | |

| Predicted XLogP3 | 2.0 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 |

The presence of both a hydrogen bond donor (the amine) and multiple hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring) makes this molecule capable of engaging in specific interactions with biological targets. The predicted lipophilicity (XLogP3 of 2.0) suggests a favorable profile for membrane permeability, a crucial factor in drug design.

The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The inclusion of a cyclopropyl group in drug candidates is a deliberate and strategic choice in medicinal chemistry.[1][2] This small, rigid ring system imparts several advantageous properties to a molecule:

-

Enhanced Potency and Binding Affinity: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein. This can lead to a significant increase in binding affinity and potency.[2][3]

-

Improved Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug, allowing for less frequent dosing.[4]

-

Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisosteric replacement for other functional groups, such as a vinyl group or a gem-dimethyl group, to fine-tune properties like solubility and lipophilicity.[3][5]

-

Reduced Off-Target Effects: By providing a more defined three-dimensional structure, the cyclopropyl group can enhance the selectivity of a drug for its intended target, thereby reducing the likelihood of off-target effects.[3]

In the context of this compound, the cyclopropyl group plays a crucial role in optimizing its potential as a scaffold for drug discovery.

Synthesis and Reactivity: A Practical Approach

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when substituted with electron-withdrawing groups like chlorine.

The most common synthetic route involves the reaction of 2,4-dichloropyrimidine with cyclopropylamine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for a selective substitution.

Below is a representative experimental protocol for the synthesis of this compound, adapted from microwave-assisted methods for similar compounds.[6]

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

2,4-dichloropyrimidine

-

Cyclopropylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous propanol or another suitable high-boiling solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), anhydrous propanol, and a magnetic stir bar.

-

Addition of Reagents: To the stirring solution, add cyclopropylamine (1.1 eq) followed by triethylamine (1.5 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Microwave Irradiation: Seal the reaction vial and place it in a microwave reactor. Irradiate the mixture at 120-140°C for 15-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ to remove any remaining acid.

-

Extraction and Drying: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by TLC and its identity verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity of the 2-Chloro Substituent

The chlorine atom at the 2-position of the pyrimidine ring is the key to the utility of this compound as a versatile intermediate. It serves as a leaving group in further nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

Caption: General workflow for the functionalization of the intermediate.

This reactivity is the foundation for its use in building libraries of compounds for high-throughput screening in drug discovery.

Application in Kinase Inhibitor Synthesis: A Case Study

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine core of ATP. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region.

This compound is an ideal starting material for the synthesis of kinase inhibitors. The cyclopropylamino group can occupy a specific pocket in the ATP-binding site, while the reactive 2-chloro position allows for the introduction of a variety of substituents to target other regions of the active site, thereby enhancing potency and selectivity.

Caption: Synthetic utility and binding mode of the pyrimidine scaffold.

Spectroscopic Characterization: What to Expect

¹H NMR Spectroscopy:

-

Pyrimidine Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyrimidine ring.

-

Amine Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which will be solvent-dependent.

-

Cyclopropyl Protons: A complex multiplet in the aliphatic region (typically δ 0.5-1.0 ppm for the CH₂ groups and δ 2.5-3.0 ppm for the CH proton).

¹³C NMR Spectroscopy:

-

Pyrimidine Carbons: Signals in the downfield region (typically δ 150-165 ppm) for the carbon atoms of the pyrimidine ring. The carbon bearing the chlorine atom (C2) will be significantly deshielded.

-

Cyclopropyl Carbons: Signals in the upfield region (typically δ 5-15 ppm for the CH₂ carbons and δ 20-30 ppm for the CH carbon).

These predicted spectral features provide a valuable reference for researchers to confirm the identity and purity of their synthesized material.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its unique combination of a versatile pyrimidine core, a strategically important cyclopropyl group, and a reactive chloro handle makes it an ideal building block for the synthesis of novel therapeutics, particularly kinase inhibitors. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, with the aim of equipping researchers with the knowledge and practical insights needed to effectively utilize this compound in their work.

References

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Journal Name], [Volume], [Issue]. [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]

-

Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. nbinno.com [nbinno.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Technical Guide to the Spectral Analysis of 2-chloro-N-cyclopropylpyrimidin-4-amine

This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel compound 2-chloro-N-cyclopropylpyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this molecule. Our focus is on not just presenting the data, but on the rationale behind the analytical techniques and the interpretation of the resulting spectra, reflecting a synthesis of technical accuracy and field-proven insights.

Introduction: The Significance of this compound

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The title compound, this compound, is a key intermediate in the synthesis of various biologically active molecules. Its structural features, including a reactive chlorine atom and a cyclopropylamine moiety, make it a versatile building block for creating libraries of compounds for drug discovery. Accurate spectral characterization is paramount to confirm its identity, purity, and to understand its chemical behavior.

Experimental Methodologies: A Self-Validating Approach

The following sections detail the standard operating procedures for acquiring high-quality spectral data. These protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is employed for data acquisition.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

A larger number of scans (typically 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Diagram of the NMR Workflow:

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for FTIR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Instrumentation: A benchtop FTIR spectrometer is used.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

-

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a suitable mass-to-charge (m/z) range.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any characteristic fragment ions.

Spectral Data and Interpretation

Due to the novelty of this compound, experimental spectra are not widely available in public databases. Therefore, the following interpretations are based on predicted data and analogies to structurally similar compounds.

NMR Spectral Analysis

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 | d | 1H | H-6 (pyrimidine ring) |

| ~ 6.1 | d | 1H | H-5 (pyrimidine ring) |

| ~ 5.5 | br s | 1H | NH |

| ~ 2.8 | m | 1H | CH (cyclopropyl) |

| ~ 0.9 | m | 2H | CH₂ (cyclopropyl, cis) |

| ~ 0.6 | m | 2H | CH₂ (cyclopropyl, trans) |

Interpretation:

-

The two doublets at ~7.9 and ~6.1 ppm are characteristic of the two adjacent protons on the pyrimidine ring. The downfield shift of H-6 is due to the deshielding effect of the adjacent nitrogen atom.

-

A broad singlet around 5.5 ppm is indicative of the amine proton (NH). Its chemical shift can be variable and it may exchange with D₂O.

-

The cyclopropyl protons exhibit complex multiplets in the upfield region. The methine proton (CH) is expected around 2.8 ppm, while the diastereotopic methylene protons (CH₂) appear as two separate multiplets around 0.9 and 0.6 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 | C-4 (pyrimidine ring) |

| ~ 160 | C-2 (pyrimidine ring) |

| ~ 158 | C-6 (pyrimidine ring) |

| ~ 100 | C-5 (pyrimidine ring) |

| ~ 24 | CH (cyclopropyl) |

| ~ 7 | CH₂ (cyclopropyl) |

Interpretation:

-

The four signals in the downfield region (~100-162 ppm) correspond to the four carbon atoms of the pyrimidine ring. The carbon atoms directly attached to nitrogen and chlorine (C-2, C-4, C-6) are significantly deshielded.

-

The two upfield signals at ~24 and ~7 ppm are assigned to the methine and methylene carbons of the cyclopropyl group, respectively.

IR Spectral Analysis

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3400-3300 | N-H stretch | Secondary amine |

| ~ 3100-3000 | C-H stretch (aromatic & vinyl) | Pyrimidine ring |

| ~ 3000-2850 | C-H stretch (aliphatic) | Cyclopropyl |

| ~ 1640-1600 | C=N and C=C stretch | Pyrimidine ring |

| ~ 1580-1550 | N-H bend | Secondary amine |

| ~ 1250-1020 | C-N stretch | Amine |

| ~ 800-700 | C-Cl stretch | Chloro-pyrimidine |

Interpretation:

-

The presence of a sharp to medium band in the 3400-3300 cm⁻¹ region would confirm the N-H stretching of the secondary amine.[1]

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1640-1600 cm⁻¹ region.

-

A strong absorption in the 800-700 cm⁻¹ range would be indicative of the C-Cl bond.

Mass Spectrometry Analysis

Predicted Mass Spectrum (ESI+):

The predicted monoisotopic mass of this compound (C₇H₈ClN₃) is 169.0407 Da.

| m/z | Adduct |

| 170.0480 | [M+H]⁺ |

| 192.0299 | [M+Na]⁺ |

Interpretation:

-

In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 170.0480.

-

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the M peak, due to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a crucial piece of evidence for confirming the presence of chlorine in the molecule.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. While experimental data remains to be widely published, the predictive and comparative approach detailed herein offers a solid foundation for researchers working with this important synthetic intermediate. The combination of NMR, IR, and MS provides orthogonal and confirmatory data, ensuring the unambiguous identification and quality assessment of this compound in a drug discovery and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LibreTexts. Spectroscopy of Amines. [Link]

- Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 2-Chloro-N-cyclopropylpyrimidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in the quest for novel therapeutics. This guide delves into a specific, highly promising subclass: 2-chloro-N-cyclopropylpyrimidin-4-amine derivatives . The strategic incorporation of a reactive 2-chloro group and a conformationally constrained N-cyclopropyl moiety bestows unique physicochemical and biological properties upon this scaffold, opening avenues for the development of potent and selective modulators of various biological targets. This document provides an in-depth exploration of the known biological activities, mechanisms of action, and synthetic strategies associated with this ascendant chemical series.

The Architectural Logic: Why this compound?

The efficacy of a drug candidate is intrinsically linked to its molecular architecture. The this compound scaffold is a testament to rational drug design, where each substituent is chosen for a specific purpose.

-

The Pyrimidine Core: As a bioisostere of purines, the pyrimidine ring is adept at fitting into the ATP-binding pockets of numerous enzymes, particularly kinases.[2] Its nitrogen atoms can act as crucial hydrogen bond acceptors, anchoring the molecule to the target protein.

-

The 2-Chloro Group: This electron-withdrawing group serves a dual function. Firstly, it modulates the electronic properties of the pyrimidine ring, influencing its reactivity and binding interactions. Secondly, and more significantly, it acts as a versatile synthetic handle. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] Furthermore, the 2-chloro group can potentially act as a "warhead" for targeted covalent inhibition, forming an irreversible bond with a nucleophilic residue (such as cysteine) in the target protein's binding site.[4][5] This covalent engagement can lead to enhanced potency and prolonged duration of action.

-

The N-Cyclopropyl Group: The cyclopropyl moiety is a valuable substituent in modern medicinal chemistry.[6] Its small, rigid structure introduces conformational constraint, which can lead to improved binding affinity and selectivity by reducing the entropic penalty of binding. The cyclopropyl group can also enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability.[7] Its unique electronic nature can also influence the overall properties of the molecule.

Primary Biological Activity: Kinase Inhibition and Anticancer Effects

The most extensively documented biological activity of this compound derivatives and their close analogs is the inhibition of protein kinases, leading to potent anticancer effects.[8] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: Targeting the Engine of Cancer Cells

Derivatives of the this compound scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of signal transduction can halt cell proliferation, induce apoptosis (programmed cell death), and inhibit tumor growth.

The pyrimidine core often forms key hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The substituents at the 2- and 4-positions, along with other modifications on the pyrimidine ring, then explore different sub-pockets within the active site, dictating the inhibitor's potency and selectivity.

Below is a generalized diagram illustrating the ATP-competitive mechanism of kinase inhibition.

Caption: ATP-Competitive Kinase Inhibition Workflow.

Key Kinase Targets and Structure-Activity Relationships (SAR)

Research has shown that derivatives of this scaffold can be tailored to inhibit a range of kinases, including but not limited to:

-

Lysine-Specific Demethylase 1 (LSD1): A recent study detailed the design and synthesis of cyclopropylamine-containing cyanopyrimidines as potent LSD1 inhibitors.[7] While not a kinase, LSD1 is a critical enzyme in cancer epigenetics. The study highlighted that the presence of a cyclopropylamine moiety was crucial for activity.

-

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): Although not directly featuring the this compound core, a study on potent ALK5 inhibitors utilized a cyclopropyl group on a pyrazole ring, which was in turn linked to a pyrimidine derivative, underscoring the favorable properties of the cyclopropyl group in kinase inhibitor design.[9]

-

SRC Kinase: Pyrazolopyrimidines, which are structurally related to the pyrimidine scaffold, have been developed as potent and selective SRC kinase inhibitors.[10] This suggests that the this compound core could also be a promising starting point for developing SRC inhibitors.

Table 1: Representative Biological Activity Data for Cyclopropylamine-Containing Pyrimidine Derivatives

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Antiproliferative Activity (IC50 in µM) | Reference |

| VIIb | LSD1 | 2.25 | MOLT-4 (Leukemia) | Potent | [7] |

| VIIi | LSD1 | 1.80 | A549 (Lung) | Potent | [7] |

| VIIm | LSD1 | 6.08 | HCT-116 (Colon) | Potent | [7] |

Note: The table showcases data for cyclopropylamine-containing pyrimidine derivatives to highlight the potential of this moiety. Direct data for this compound derivatives is emerging.

Structure-Activity Relationship Insights:

-

The N-Cyclopropyl Group: The presence of the N-cyclopropyl group is often associated with enhanced potency and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[7]

-

The 2-Position: The 2-chloro substituent is a key site for diversification. Replacing it with different nucleophiles can significantly impact target selectivity and potency. The potential for covalent inhibition via this position is an exciting area for further exploration.[4]

-

Other Positions (5 and 6): Substitution at the 5 and 6 positions of the pyrimidine ring can further modulate the activity and selectivity of the compounds. For instance, the introduction of small alkyl or electron-withdrawing groups can influence the binding to specific sub-pockets of the kinase active site.

Emerging Biological Activities

While the primary focus has been on anticancer applications, the versatile this compound scaffold holds promise in other therapeutic areas.

Anti-inflammatory Potential

Pyrimidine derivatives have been investigated for their anti-inflammatory properties.[1] The mechanism often involves the inhibition of key inflammatory mediators. While specific studies on this compound derivatives in inflammation are limited, the known anti-inflammatory activity of the broader pyrimidine class suggests this is a promising avenue for future research.

Antimicrobial Activity

The pyrimidine scaffold is present in several antimicrobial agents.[1] The ability to easily generate a wide array of derivatives from the this compound core makes it an attractive starting point for screening campaigns against various bacterial and fungal pathogens.

Experimental Protocols

To facilitate further research and development of this promising scaffold, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a readily available dichloropyrimidine precursor. The differential reactivity of the chlorine atoms allows for a stepwise and controlled introduction of the desired substituents.

Workflow for the Synthesis of this compound Derivatives:

Caption: General Synthetic Workflow.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Amine: Add cyclopropylamine (1-1.2 equivalents) to the reaction mixture. The use of a slight excess of the amine can help drive the reaction to completion.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired this compound intermediate.

-

Further Diversification: The purified intermediate can then be used in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic aromatic substitution reactions at the 2-position to generate a library of final compounds.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

ATP

-

Assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette and plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Setup: To the wells of the assay plate, add the assay buffer, the kinase, and the peptide substrate.

-

Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold is a highly versatile and promising platform for the discovery of novel therapeutic agents. While significant progress has been made in exploring its potential as a source of kinase inhibitors for cancer therapy, several exciting avenues remain for future investigation:

-

Exploration of Covalent Inhibition: A deeper investigation into the potential for the 2-chloro group to act as a covalent warhead could lead to the development of highly potent and selective inhibitors with unique pharmacological profiles.

-

Expansion to Other Target Classes: The synthetic tractability of the scaffold makes it ideal for screening against a broader range of biological targets, including other enzyme families and receptors.

-

In-depth SAR Studies: Comprehensive SAR studies focusing on the interplay between the 2-chloro, N-cyclopropyl, and other substituents are needed to fully unlock the therapeutic potential of this scaffold.

-

Pharmacokinetic Optimization: Further derivatization and formulation studies will be crucial to optimize the drug-like properties of lead compounds and advance them into preclinical and clinical development.

References

-

Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 2025. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central, 2022. [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central, 2022. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 2022. [Link]

-

Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 2016. [Link]

-

Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 2011. [Link]

-

Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 2024. [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate, 2025. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 2021. [Link]

-

2-Chloropyrimidin-4-amine. ResearchGate, 2012. [Link]

-

Synthesis and biological evaluation of non-peptidic cyclophilin ligands. Bioorganic & Medicinal Chemistry Letters, 2003. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing, 2023. [Link]

-

Advances in covalent kinase inhibitors. Chemical Society Reviews, 2020. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central, 2020. [Link]

-

Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N. ResearchGate, 2014. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI, 2024. [Link]

-

Advances in covalent drug discovery. eScholarship, 2022. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing, 2020. [Link]

-

Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI, 2024. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI, 2012. [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health, 2017. [Link]

-

Pyrazolopyrimidines as attractive pharmacophores in efficient drug design: A recent update. ResearchGate, 2022. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. longdom.org [longdom.org]

- 7. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N-cyclopropylpyrimidin-4-amine: A Core Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-cyclopropylpyrimidin-4-amine, a pivotal intermediate in modern pharmaceutical synthesis. We will delve into its chemical properties, synthesis, and critical role in the manufacturing of key active pharmaceutical ingredients (APIs), with a particular focus on the antiplatelet agent Ticagrelor. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing, offering expert insights into the causality behind synthetic choices, detailed experimental protocols, and the analytical methods required for quality control.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that can interact with biological targets with high specificity and affinity. Within this class of compounds, this compound has emerged as a particularly valuable building block.

Its structure combines a reactive chloropyrimidine core with a cyclopropylamine moiety. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functional groups. The cyclopropyl group, on the other hand, is a bioisostere for larger, more flexible alkyl or phenyl groups, often contributing to improved metabolic stability and binding affinity of the final drug molecule.[1][2] This guide will explore the synthesis and application of this versatile intermediate, highlighting its significance in the synthesis of life-saving medications.

Synthesis and Mechanistic Insights

The preparation of this compound and its analogues typically involves the reaction of a dichlorinated pyrimidine with cyclopropylamine. The regioselectivity of this reaction is a critical consideration for process chemists.

General Synthetic Approach

A common strategy begins with a 2,4-dichloropyrimidine derivative. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position, especially when an electron-withdrawing group is present at the 5-position.[3] This differential reactivity allows for a controlled, stepwise substitution.

The reaction of 2,4-dichloropyrimidine with cyclopropylamine under controlled conditions preferentially yields this compound. The choice of solvent and base is crucial to modulate reactivity and minimize the formation of the isomeric 4-chloro-N-cyclopropylpyrimidin-2-amine and disubstituted byproducts.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from general procedures for similar compounds.[5]

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as anhydrous propanol or acetonitrile (10 volumes), add triethylamine (TEA) (1.2 eq) as a base.

-

Nucleophilic Addition: Cool the mixture to 0-5 °C. Slowly add cyclopropylamine (1.05 eq) dropwise, ensuring the temperature remains below 10 °C. The causality for this low temperature is to control the exothermic reaction and enhance the regioselectivity of the substitution at the more reactive C4 position.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Core Application: Intermediate in Ticagrelor Synthesis

The most prominent application of pyrimidine intermediates structurally related to this compound is in the synthesis of Ticagrelor.[6] Ticagrelor is a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[7] The pyrimidine core is central to its mechanism of action, and its synthesis is a multi-step process where the intermediate plays a crucial role.

While many patented routes to Ticagrelor exist, a common strategy involves building the triazolopyrimidine core.[8][9] A key step is the substitution of the remaining chlorine atom on the pyrimidine ring with another amine, followed by cyclization to form the fused triazole ring system.

Synthetic Pathway to Ticagrelor

The synthesis of Ticagrelor is a convergent process where several key fragments are prepared separately and then combined. A simplified, illustrative pathway is described below, demonstrating the fate of the pyrimidine core.

-

Initial Condensation: A substituted pyrimidine amine, such as 2-[{(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][10][11]dioxol-4-yl)}oxy]-1-ethanol, is condensed with a dichlorinated pyrimidine derivative.[10]

-

Diazotization and Cyclization: The resulting intermediate undergoes diazotization with a nitrite source (e.g., sodium nitrite in acetic acid), followed by intramolecular cyclization to form the[10][11][12]triazolo[4,5-d]pyrimidine core.[7][10]

-

Second Nucleophilic Substitution: The chlorine atom on the triazolopyrimidine ring is then displaced by (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. This SNAr reaction is a critical step where the cyclopropylamine fragment of Ticagrelor is introduced.[10][13]

-

Final Deprotection: Finally, any protecting groups on the molecule, such as the acetonide on the cyclopentane ring, are removed under acidic conditions (e.g., hydrochloric acid) to yield Ticagrelor.[10]

Visualization of the Ticagrelor Synthetic Pathway

Caption: Convergent synthesis pathway for Ticagrelor highlighting key transformations.

Physicochemical and Analytical Data

Accurate characterization of pharmaceutical intermediates is mandatory for ensuring the quality and consistency of the final API.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H10ClN3 | [14] |

| Molecular Weight | 183.64 g/mol | [14] |

| CAS Number | 928650-23-1 | [14] |

| Appearance | Light brown crystalline solid | [15] |

| Melting Point | 80 - 84 °C | [15] |

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound and tracking reaction progress. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. The 1H NMR spectrum will show characteristic signals for the cyclopropyl protons, the pyrimidine ring protons, and the N-H proton.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify any impurities. The mass spectrum will show a characteristic isotopic pattern for the chlorine atom.

Safety, Handling, and Storage

As a chlorinated amine derivative, this compound requires careful handling to avoid exposure.

Hazard Identification

Based on safety data for structurally similar compounds, this compound should be handled as a hazardous substance.[16]

-

Skin and Eye Contact: Causes skin irritation and serious eye irritation.[16]

-

Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[12][16]

-

Ingestion: May be harmful if swallowed.[16]

Table 2: Safe Handling Procedures

| Procedure | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16] |

| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood.[15] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture.[15][17] |

| Spill Response | In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16] |

Conclusion and Future Outlook

This compound and its close analogues are more than just simple chemical reagents; they are enabling intermediates that have paved the way for the large-scale, efficient synthesis of complex pharmaceutical agents like Ticagrelor. The strategic placement of the chloro and cyclopropylamine functionalities provides a versatile handle for medicinal chemists to construct intricate molecular architectures.

The continued exploration of pyrimidine chemistry will undoubtedly lead to the discovery of new therapeutic agents. The synthetic methodologies and principles discussed in this guide, centered around this key intermediate, will continue to be relevant and adaptable for the development of next-generation pharmaceuticals. The demand for efficient and scalable synthetic routes ensures that research into optimizing the production and application of such intermediates will remain an active and important field.

References

- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (n.d.). National Institutes of Health.

- Safety Data Sheet. (2015, June 11). CHEMTREC.

- An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction. (n.d.). ResearchGate.

- 2-Chloro-n-(cyclopropylmethyl)pyrimidin-4-amine. (n.d.). BLDpharm.

- Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. (n.d.). ORBi.

- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

- Novel synthetic methodology for the synthesis of Ticagrelor. (2016). Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.

- Intermediate of Ticagrelor and preparation method therefor, and use thereof. (2016). Google Patents.

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016). Google Patents.

- SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.

- SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (2018). Rasayan Journal of Chemistry, 11(3), 1088-1095.

- Safety Data Sheet. (2021, March 14). Merck Millipore.

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central.

- Cyclopropylamines as LSD1 inhibitors. (2014). Google Patents.

- Ticagrelor Synthetic Routes. (n.d.). MedKoo Biosciences.

- Cyclopropyl amine derivatives. (2014). Google Patents.

- Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... (2015). ResearchGate.

Sources

- 1. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]

- 2. AU2008338748B2 - Cyclopropyl amine derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. jocpr.com [jocpr.com]

- 14. 928650-23-1|2-Chloro-n-(cyclopropylmethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. merckmillipore.com [merckmillipore.com]

The Ascendancy of the Chloropyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Foreword: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, with strategic modification, can interact with a wide array of biological targets. The substituted chloropyrimidine ring is a quintessential example of such a scaffold. Its inherent electronic properties, combined with the reactivity of the chloro-substituent, provide a versatile platform for the synthesis of targeted therapeutics. This guide offers an in-depth exploration of the discovery and history of substituted chloropyrimidines, a detailed examination of their synthesis, and insights into their application in modern drug development, particularly as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical motif.

Part 1: A Historical Perspective: From Pyrimidine to a Pillar of Medicinal Chemistry

The journey of substituted chloropyrimidines begins with the broader history of pyrimidine chemistry. The systematic study of pyrimidines was initiated in 1884 by Pinner, who successfully synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner is also credited with coining the name "pyrimidin" in 1885.[1] However, the parent pyrimidine ring was not prepared until 1900 by Gabriel and Colman, who achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1]

The true potential of pyrimidines in a biological context was unveiled with the discovery of the nucleobases cytosine, thymine, and uracil. This discovery spurred further investigation into the synthesis and functionalization of the pyrimidine core. A pivotal moment in the specific history of substituted chloropyrimidines was the development of methods to selectively introduce and displace chlorine atoms on the pyrimidine ring, transforming it into a versatile synthetic intermediate.

Key historical developments include:

-

The Pinner Synthesis (1884): While not directly yielding chloropyrimidines, this reaction provided a foundational method for constructing the pyrimidine ring itself, which could then be subjected to chlorination.[1][2]

-

Chlorination of Pyrimidine-diones: A significant advancement was the discovery that hydroxyl groups on the pyrimidine ring (in their tautomeric oxo forms, such as in uracil or barbituric acid) could be converted to chloro-substituents using reagents like phosphorus oxychloride (POCl₃). This opened the door to the synthesis of key intermediates like 2,4-dichloropyrimidine and 2,4,6-trichloropyrimidine.

These early discoveries laid the groundwork for the explosion of research into substituted chloropyrimidines in the 20th and 21st centuries, driven by their immense potential in medicinal chemistry.

Part 2: The Synthetic Toolkit: Crafting the Chloropyrimidine Core